molecular formula C33H43N7O9 B599967 Suc-Ala-Lys-Pro-Phe-pNA CAS No. 128802-74-4

Suc-Ala-Lys-Pro-Phe-pNA

Cat. No. B599967
M. Wt: 681.747
InChI Key: JLUAEFLRDYMVJQ-ZYEMSUIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-Lys-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate . It is used for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . Furthermore, it is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .


Chemical Reactions Analysis

Suc-Ala-Lys-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . The release of p-nitroanilide is monitored at 405-410 nm . This substrate can be used for inhibitor screening and kinetic analysis .

Scientific Research Applications

  • Interaction with Human Cyclophilin hCyp-18 : Suc-Ala-Lys-Pro-Phe-pNA and its derivatives bind to human cyclophilin hCyp-18, a peptidyl-prolyl cis/trans isomerase. This interaction helps in understanding the binding properties and functional sites of the enzyme (Demange et al., 2001).

  • Study of Proline Endopeptidase : The peptide has been used in the study of proline endopeptidase, an enzyme that catalyzes the hydrolysis of peptides at proline residues. This enzyme is involved in various biological processes, including the degradation of oxytocin (Soeda et al., 1984).

  • Exploration of Substrate Specificities of Enzymes : It serves as a substrate to study the specificities of peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein, contributing to the understanding of their physiological roles (Harrison & Stein, 1990).

  • Investigating Serine Proteases : The peptide is used to study the mechanistic origins of substrate selectivity in serine proteases, enzymes that catalyze the hydrolysis of peptide bonds (Case & Stein, 2003).

  • Characterization of Azotobacter vinelandii FKBP Family Members : It helps in characterizing the peptidyl-prolyl cis/trans isomerase activity of two recombinant FKBPs from Azotobacter vinelandii (Dimou et al., 2011).

  • Study of Fibrinolytic Serine Enzymes : Used in the characterization of an insoluble spleen fibrinolytic serine proteinase extracted from the human spleen (Okamoto et al., 1981).

  • Investigation of Proteolytic Enzymes : The peptide has been utilized to study the efficiency of new chromogenic substrates and inhibitors for various proteolytic enzymes like thermitase, subtilisin BPN', and alpha-chymotrypsin (Brömme & Fittkau, 1985).

Safety And Hazards

Suc-Ala-Lys-Pro-Phe-pNA is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O9/c1-21(35-28(41)16-17-29(42)43)30(44)37-25(10-5-6-18-34)33(47)39-19-7-11-27(39)32(46)38-26(20-22-8-3-2-4-9-22)31(45)36-23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H,35,41)(H,36,45)(H,37,44)(H,38,46)(H,42,43)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUAEFLRDYMVJQ-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Lys-Pro-Phe-pNA

Citations

For This Compound
15
Citations
B ZENG, JR MACDONALD, GJ BANN… - Biochemical …, 1998 - portlandpress.com
The chicken FK506-binding protein FKBP65, a peptidylprolyl cis-trans isomerase, is a rough endoplasmic reticulum protein that contains four domains homologous to FKBP13, another …
Number of citations: 66 portlandpress.com
G Pejler, JE Sadler - Biochemistry, 1999 - ACS Publications
… The cleavage of MeO-Suc-Ala-Lys-Pro-Phe-pNA was … of this substrate, Suc-Ala-Lys-Pro-Phe-pNA, was not stimulated … , the net charge of Suc-Ala-Lys-Pro-Phe-pNA is zero. The absence …
Number of citations: 67 pubs.acs.org
RK Harrison, RL Stein - Journal of the American Chemical Society, 1992 - ACS Publications
The cyclosporin A binding protein, cyclophilin (CyP), and the FK-506 binding protein, FKBP, catalyze the cis-to-trans isomerization of Xaa-Pro bonds in peptides. To probe the …
Number of citations: 124 pubs.acs.org
C Mrestani‐Klaus, A Richardt, C Wespe… - …, 2012 - Wiley Online Library
… Suc-Ala-Lys-Pro-Phe-pNA was prepared by solid-phase peptide synthesis using standard … GAKAY, SAKAY and Suc-Ala-Lys-Pro-Phe-pNA samples contained 50 mg mL −1 of peptide …
SF Göthel, M Herrler, MA Marahiel - Biochemistry, 1996 - ACS Publications
… Assays for PPIase activity, using the synthetic tetrapeptides suc-Ala-Ala-Pro-Phe-pNA, suc-Ala-Phe-Pro-Phe-pNA, suc-Ala-Gly-Pro-Phe-pNA, and suc-Ala-Lys-Pro-Phe-pNA as …
Number of citations: 23 pubs.acs.org
RG Dushin, SJ Danishefsky - Journal of the American Chemical …, 1992 - ACS Publications
The reaction of 3, 4, 6-tri-O-benzyl-D-glucal (2) with 3, 3-dimethyldioxirane gives rise to the 2a, 3a-oxirane with high stereoselection. Reaction of this compound with various phenols …
Number of citations: 90 pubs.acs.org
JG Donnelly, SJ Soldin - Clinical biochemistry, 1994 - Elsevier
Identification and characterization of the cellular proteins that specifically bind to the immunosuppressive drugs, cyclosporine (CsA), FK506, and rapamycin is necessary to understand …
Number of citations: 17 www.sciencedirect.com
S HYUK-HWAN - Journal of microbiology and biotechnology, 2005 - koreascience.kr
Cyclosporin A binding protein type-19 kDa peptidyl-prolyl cis/trans isomerase (PPIases, EC 5.2. 1.8) of Euglena gracilis was purified and some of its biochemical characters were …
Number of citations: 6 koreascience.kr
WGB Voorhorst, RIL Eggen, ACM Geerling… - Journal of Biological …, 1996 - ASBMB
The hyperthermostable serine protease pyrolysin from the hyperthermophilic archaeon Pyrococcus furiosus was purified from membrane fractions. Two proteolytically active fractions …
Number of citations: 89 www.jbc.org
M Feng, C Gu, S Ma, Y Wang, H Liu, R Han… - Biochemical and …, 2011 - Elsevier
FK506-binding proteins (FKBPs) are cellular receptors for the immunosuppressant FK506 and rapamycin. They belong to the ubiquitous peptidyl-prolyl cis/trans isomerases (PPIases) …
Number of citations: 13 www.sciencedirect.com

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